2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-

CAS No.: 35087-49-1

Cat. No.: VC3925729

Molecular Formula: C13H20O

Molecular Weight: 192.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35087-49-1 |

|---|---|

| Molecular Formula | C13H20O |

| Molecular Weight | 192.3 g/mol |

| IUPAC Name | (E)-1-(2,2-dimethyl-6-methylidenecyclohexyl)but-2-en-1-one |

| Standard InChI | InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7,12H,2,6,8-9H2,1,3-4H3/b7-5+ |

| Standard InChI Key | IXLLBXDECOMIBP-FNORWQNLSA-N |

| Isomeric SMILES | C/C=C/C(=O)C1C(=C)CCCC1(C)C |

| SMILES | CC=CC(=O)C1C(=C)CCCC1(C)C |

| Canonical SMILES | CC=CC(=O)C1C(=C)CCCC1(C)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

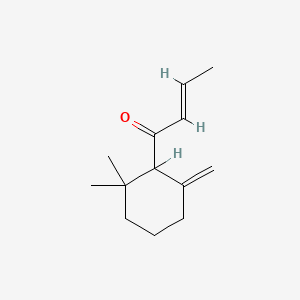

2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- is systematically named according to IUPAC conventions, reflecting its bicyclic framework. The molecular formula C₁₃H₂₀O corresponds to a molecular weight of 192.30 g/mol . Alternative designations include γ-damascone, a term used in fragrance chemistry to denote its rose-like odor profile .

Structural Elucidation

The molecule comprises a cyclohexane ring substituted with two methyl groups at the 2-position and a methylene group at the 6-position. A conjugated enone system (α,β-unsaturated ketone) extends from the cyclohexyl moiety, contributing to its electrophilic reactivity and UV absorption characteristics. Computational modeling suggests a boat conformation for the cyclohexane ring, stabilized by steric hindrance from the dimethyl groups .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(2,2-Dimethyl-6-methylenecyclohexyl)-2-buten-1-one | |

| Molecular Formula | C₁₃H₂₀O | |

| Molecular Weight | 192.30 g/mol | |

| CAS Registry Number | 35087-49-1 | |

| EC Number | 481-910-9 |

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically involves the acid-catalyzed cyclization of terpene precursors. One route utilizes β-cyclocitral, which undergoes aldol condensation with methyl vinyl ketone to form the bicyclic skeleton. Catalytic hydrogenation may follow to adjust stereochemistry . Alternative methods employ Diels-Alder reactions between isoprene derivatives and activated dienophiles, though yields are lower (<50%) compared to cyclocitral-based approaches .

Purification and Quality Control

Chromatographic techniques (GC-MS, HPLC) are critical for isolating γ-damascone from byproducts like α- and β-damascone isomers. Purity specifications for fragrance applications require ≥98% enantiomeric excess, achieved through chiral column chromatography .

Physicochemical Properties

Thermal Stability

The compound decomposes above 250°C, releasing carbon monoxide and unsaturated hydrocarbons. Differential scanning calorimetry (DSC) shows an exothermic peak at 265°C, indicating oxidative degradation .

Solubility and Partitioning

LogP values estimated at 3.2 ± 0.3 suggest moderate lipophilicity, compatible with ethanol-based perfume formulations. Aqueous solubility is limited to 12 mg/L at 25°C, necessitating solubilizers for cosmetic emulsions .

Applications in Fragrance Chemistry

Olfactory Profile

γ-Damascone contributes warm, fruity-woody notes to perfumes, detectable at thresholds of 0.8 ng/L in air. Its low volatility (vapor pressure: 0.03 Pa at 25°C) ensures prolonged scent retention in topical applications .

Formulation Guidelines

IFRA Standard 48 restricts γ-damascone to 0.02% in leave-on products (e.g., lotions) and 0.2% in rinse-off formulations (e.g., shampoos) due to sensitization risks . Synergistic effects with damascone isomers enhance floral accords while reducing individual concentrations.

Regulatory Status and Compliance

EU Cosmetic Regulation

Inclusion in Annex III of the EU Cosmetics Regulation mandates labeling as “γ-damascone” when concentrations exceed 0.001% in leave-on products. Post-market surveillance data from 2018–2023 show a 0.7% incidence of allergic reactions among patch-tested cohorts .

IFRA Compliance Certifications

Fragrance houses must submit analytical reports demonstrating adherence to IFRA’s 0.02% threshold. Gas chromatography with flame ionization detection (GC-FID) is the approved quantification method, with a detection limit of 10 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume